molecular formula C7H13N B3299150 Bicyclo[4.1.0]heptan-7-amine CAS No. 89894-86-0

Bicyclo[4.1.0]heptan-7-amine

Cat. No.: B3299150
CAS No.: 89894-86-0
M. Wt: 111.18 g/mol
InChI Key: DYJJOXPTDCNLEF-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptan-7-amine is an organic compound with the molecular formula C7H13N. It is a bicyclic amine, characterized by its unique structure consisting of a seven-membered ring fused with a three-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptan-7-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) can yield bicyclo[4.1.0]heptenes, which can then be further functionalized to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptan-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo[4.1.0]heptan-7-one, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Bicyclo[4.1.0]heptan-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptan-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.0]heptan-7-amine is unique due to its specific ring structure and the presence of an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

bicyclo[4.1.0]heptan-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJJOXPTDCNLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309236
Record name Bicyclo[4.1.0]heptan-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89894-86-0
Record name Bicyclo[4.1.0]heptan-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89894-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[4.1.0]heptan-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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